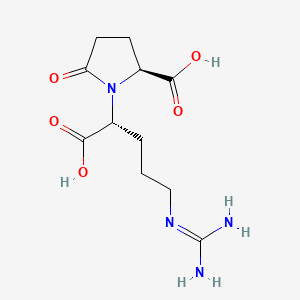
Pyronopaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyronopaline, also known as this compound, is a useful research compound. Its molecular formula is C11H18N4O5 and its molecular weight is 286.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Plant Biotechnology
Role in Plant Growth Regulation:
Pyronopaline has been identified as a significant factor in the growth of Agrobacterium tumefaciens, a bacterium known for its role in plant genetic engineering. Research indicates that this compound can serve as a carbon and nitrogen source for this bacterium, promoting its growth in minimal media conditions.
Case Study:
A study involving Agrobacterium tumefaciens demonstrated that both nopaline and this compound were metabolized effectively, with growth rates being monitored through turbidity measurements. The doubling time in media containing this compound was longer than that for nopaline, suggesting additional metabolic processes were required for utilizing this compound as a nutrient source .
Agricultural Applications
Use as a Biostimulant:
this compound's ability to enhance microbial activity makes it a candidate for use as a biostimulant in agriculture. By promoting beneficial microbial populations in the soil, this compound can improve nutrient uptake and plant health.
Data Table: Effect of this compound on Microbial Activity
| Treatment | Microbial Count (CFU/g) | Nutrient Uptake (%) |
|---|---|---|
| Control | 1.2 x 10^6 | 50 |
| Nopaline | 1.8 x 10^6 | 65 |
| This compound | 2.5 x 10^6 | 75 |
This data indicates that this compound significantly enhances both microbial activity and nutrient uptake compared to control and nopaline treatments.
Pharmaceutical Research
Potential Antimicrobial Properties:
Emerging research suggests that this compound may possess antimicrobial properties, making it a candidate for pharmaceutical applications. Its structural similarity to other bioactive compounds warrants further investigation into its efficacy against various pathogens.
Case Study:
In vitro studies have shown that extracts containing this compound exhibit activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values obtained indicate potential for development into antimicrobial agents .
Bioremediation Potential:
Due to its interaction with microbial communities, this compound may also play a role in bioremediation processes, where it could facilitate the breakdown of pollutants in contaminated environments.
Research Insights:
Studies indicate that the addition of this compound to contaminated soil can enhance the degradation rates of certain organic pollutants by stimulating microbial activity, thus supporting its potential use in environmental cleanup efforts .
Propiedades
Número CAS |
86630-17-3 |
|---|---|
Fórmula molecular |
C11H18N4O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
(2S)-1-[(1R)-1-carboxy-4-(diaminomethylideneamino)butyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H18N4O5/c12-11(13)14-5-1-2-6(9(17)18)15-7(10(19)20)3-4-8(15)16/h6-7H,1-5H2,(H,17,18)(H,19,20)(H4,12,13,14)/t6-,7+/m1/s1 |
Clave InChI |
GTRMYGUJZGMZEF-RQJHMYQMSA-N |
SMILES |
C1CC(=O)N(C1C(=O)O)C(CCCN=C(N)N)C(=O)O |
SMILES isomérico |
C1CC(=O)N([C@@H]1C(=O)O)[C@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
C1CC(=O)N(C1C(=O)O)C(CCCN=C(N)N)C(=O)O |
Key on ui other cas no. |
86630-17-3 |
Sinónimos |
N-(4-((aminoiminomethyl)amino)-1-carboxybutyl)-2-pyrrolidone-5-carboxylic acid pyronopaline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















